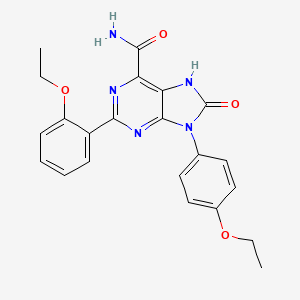
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as EE-8, is a synthetic compound that belongs to the purine family. EE-8 has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and biological studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has developed versatile synthetic routes for modified purine nucleosides, which are essential for nucleic acid chemistry and potentially for drug development. For example, a study outlined the synthesis of modified purine and pyrimidine nucleosides and their application in oligonucleotide synthesis, demonstrating enhanced binding affinity for RNA and resistance to nuclease degradation (Prakash et al., 2002). Another study focused on the protection of hydroxy functions in ribonucleosides and deoxyribonucleosides, a critical step for nucleoside modifications (Schirmesiter et al., 1993).
Biological Activity
The search for novel antiviral agents has led to the synthesis and evaluation of purine derivatives. One study described the preparation of 9-[2-(phosphonomethoxy)alkoxy]purines as antiviral agents against herpesviruses and retroviruses, highlighting the potential therapeutic applications of purine derivatives (Duckworth et al., 1991).
Drug Development
Compounds related to purine derivatives, like 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have shown promising diuretic properties, suggesting potential as hypertension remedies. The study on its polymorphic modifications provided insights into its structural properties and stability, which are crucial for drug formulation (Shishkina et al., 2018).
Propiedades
IUPAC Name |
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-30-14-11-9-13(10-12-14)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)15-7-5-6-8-16(15)31-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCJXEKRELQFJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

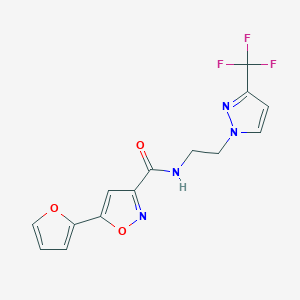
![N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide](/img/structure/B2384589.png)
![N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2384592.png)
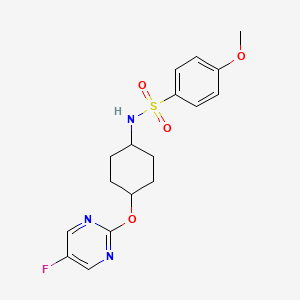

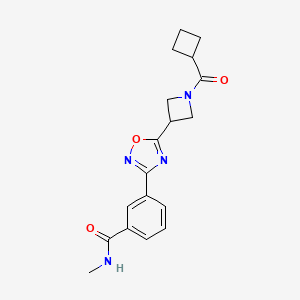
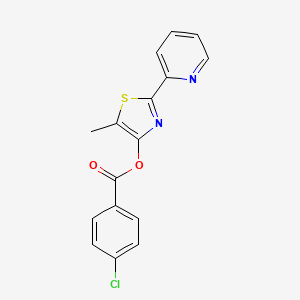
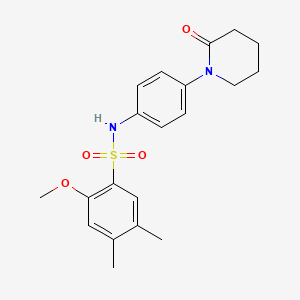
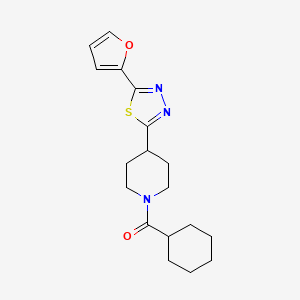
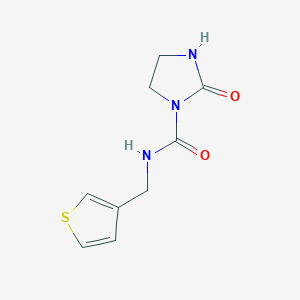
![3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2384603.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2384604.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)